molecular formula C7H5FN4S B185367 1-(4-fluorophenyl)-1H-tetrazole-5-thiol CAS No. 1544-79-2

1-(4-fluorophenyl)-1H-tetrazole-5-thiol

Cat. No.: B185367
CAS No.: 1544-79-2
M. Wt: 196.21 g/mol
InChI Key: SJCRPJPNUXPIPX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a tetrazole ring substituted with a fluorophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired tetrazole-thiol compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-1H-tetrazole: Lacks the thiol group, resulting in different reactivity and applications.

    1-(4-Chlorophenyl)-1H-tetrazole-5-thiol: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

    1-(4-Fluorophenyl)-1H-tetrazole-5-sulfonic acid: Oxidized form with different chemical behavior and applications.

Uniqueness: 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the fluorophenyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(4-fluorophenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCRPJPNUXPIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355570
Record name 1-(4-fluorophenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544-79-2
Record name 1-(4-fluorophenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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